M1/M4-Selective Subtype Preference vs. Difenidol
Dicyclidol displays a distinct mAChR subtype selectivity profile relative to its direct analog difenidol. In the same study, dicyclidol exhibited greater affinity for M1 and M4 receptors than for M2 and M3 receptors, whereas difenidol showed significant preference for M1, M3, and M4 receptors over M2 [1]. This rank-order inversion means dicyclidol selectively disfavors M3 engagement compared with difenidol, a property that can be exploited experimentally when M3-sparing pharmacology is desired. The parent compound (R)-hexahydro-difenidol displayed yet another pattern (M1 ≈ M3 ≈ M4 > M2; pKi 7.9–8.3 for M1/M3/M4 vs. pKi 7.0 for M2), confirming that the ring-substitution identity governs selectivity [1].
| Evidence Dimension | Muscarinic receptor subtype selectivity rank order |
|---|---|
| Target Compound Data | Dicyclidol: M1 and M4 > M2 and M3 (qualitative rank order) |
| Comparator Or Baseline | Difenidol: M1, M3, and M4 > M2. (R)-Hexahydro-difenidol: M1 ≈ M3 ≈ M4 > M2 (pKi 7.9–8.3 vs. 7.0). |
| Quantified Difference | Qualitative inversion: dicyclidol shifts selectivity away from M3 and toward M4 compared with difenidol; absolute affinity is substantially lower than (R)-hexahydro-difenidol (see Evidence Item 2). |
| Conditions | Radioligand competition binding using [³H]N-methylscopolamine or [³H]quinuclidinyl benzilate on human NB-OK 1 (M1), rat cardiac (M2), rat pancreatic (M3), and rat striatal (M4) muscarinic receptors. Chirality 1991;3(2):118-123. |
Why This Matters
Investigators requiring M4-preferring or M3-sparing muscarinic pharmacology within this chemotype must select dicyclidol over difenidol; the two compounds are not functionally interchangeable.
- [1] Waelbroeck M, Camus J, Tastenoy M, Mutschler E, Strohmann C, Tacke R, Lambrecht G, Christophe J. Stereoselectivity of (R)- and (S)-hexahydro-difenidol binding to neuroblastoma M1, cardiac M2, pancreatic M3, and striatum M4 muscarinic receptors. Chirality. 1991;3(2):118-23. PMID: 1863523. View Source
